2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine
Overview
Description
2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine is a synthetic organic compound that features a pyrazine ring substituted with a bromine atom and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine typically involves multi-step organic reactions. One common method includes the bromination of a pyrazine derivative followed by the introduction of the piperidine moiety through nucleophilic substitution. The methylsulfonyl group is then introduced via sulfonation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing reaction conditions to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrazine derivatives .
Scientific Research Applications
2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Materials Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine involves its interaction with specific molecular targets. The bromine and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to biological molecules. The piperidine moiety may also play a role in its interaction with receptors or enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine
- 2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzene
Uniqueness
Compared to similar compounds, 2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine has a unique combination of functional groups that confer specific chemical and biological properties. Its pyrazine ring structure, combined with the bromine and methylsulfonyl groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-bromo-5-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2S/c1-18(16,17)15-4-2-9(3-5-15)6-10-7-14-11(12)8-13-10/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGQYIPNOYKMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CC2=CN=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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